molecular formula C21H20ClF3N4O3S B608233 Rilematovir CAS No. 1383450-81-4

Rilematovir

Cat. No. B608233
CAS RN: 1383450-81-4
M. Wt: 500.9212
InChI Key: GTQTUABHRCWVLL-UHFFFAOYSA-N
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Description

Rilematovir is an investigational drug that is currently under clinical trial . It is a small molecule that is being investigated for its effects on patients who have had a Hematopoietic Stem Cell Transplantation and are infected with Respiratory Syncytial Virus (RSV) .


Synthesis Analysis

Rilematovir is synthesized through a multi-step chemical process . It is a small molecule inhibitor of the F-glycoprotein-mediated complex membrane fusion process of the respiratory syncytial virus (RSV) .


Molecular Structure Analysis

The molecular formula of Rilematovir is C21H20ClF3N4O3S . Its molecular weight is 500.92 . The InChIKey of Rilematovir is GTQTUABHRCWVLL-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Rilematovir .


Physical And Chemical Properties Analysis

Rilematovir has a molecular weight of 500.92 and a molecular formula of C21H20ClF3N4O3S . It is recommended to be stored at -20°C in powder form .

Scientific Research Applications

Antiviral Activity Against Respiratory Syncytial Virus (RSV)

Rilematovir is an RSV-specific, small-molecule inhibitor that binds the fusion glycoprotein in its pre-fusion conformation, blocking fusion of the viral membrane and host-cell . This makes it a potent antiviral agent against RSV.

Treatment for Non-Hospitalized Adults with RSV Infection

A pilot phase 2a study was conducted to explore the antiviral activity, clinical outcomes, safety, and tolerability of Rilematovir at two dose levels in non-hospitalized adults with RSV infection . The study showed promising results, indicating the potential of Rilematovir as a treatment option for this group of patients.

Reduction of Viral Load in RSV Patients

The same study also assessed the antiviral effect of Rilematovir by measuring the RSV RNA viral load in patients . The results showed a significant reduction in viral load in patients treated with Rilematovir, suggesting its effectiveness in controlling the spread of the virus within the host.

Symptom Resolution in RSV Patients

In addition to reducing viral load, Rilematovir was also found to expedite the resolution of key RSV symptoms in patients . This indicates its potential in improving the quality of life of patients suffering from RSV infections.

Safety and Tolerability in RSV Patients

The safety and tolerability of Rilematovir were also assessed in the phase 2a study . The drug was found to be well-tolerated by patients, with no significant adverse effects reported, suggesting its suitability for use in a broad population.

Treatment for Children with RSV Disease

Rilematovir is also being investigated for its potential use in treating children aged ≥ 28 days and ≤ 3 years with RSV disease . This opens up a new potential application of the drug in pediatric medicine.

Safety And Hazards

Rilematovir is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Rilematovir is currently in development for the treatment of RSV infection in both adult and pediatric populations . It is being evaluated in clinical trials for its efficacy and safety . The future of Rilematovir depends on the results of these ongoing clinical trials .

Relevant Papers

Several papers and studies have been published on Rilematovir. These include clinical trials investigating the efficacy and safety of Rilematovir in treating RSV infections . The results of these studies will significantly contribute to the understanding and potential future applications of Rilematovir .

properties

IUPAC Name

3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQTUABHRCWVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilematovir

CAS RN

1383450-81-4
Record name Rilematovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilematovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RILEMATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the target of Rilematovir and how does it work against RSV?

A1: Unfortunately, the specific mechanism of action of Rilematovir against RSV is not described in the provided abstracts [, ]. Further research is needed to elucidate how Rilematovir interacts with its target and its downstream effects on RSV replication.

Q2: What are the clinical trials investigating the efficacy of Rilematovir against RSV?

A2: Two clinical trials mentioned in the provided research are exploring the efficacy and safety of Rilematovir:

  • A pilot phase 2a study is investigating Rilematovir in non-hospitalized adults with RSV infection [].
  • The CROCuS study, a Phase II trial, is evaluating Rilematovir in children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV [].

Q3: Have there been any reports of other viruses developing resistance to Rilematovir?

A3: The provided abstracts do not offer information regarding resistance mechanisms or cross-resistance of Rilematovir [, , ]. Further research and clinical experience are necessary to understand the potential for resistance development against this antiviral compound.

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